Bienvenue dans la boutique en ligne BenchChem!

3-Fluoroquinoline-8-sulfonyl chloride

Antibacterial Fluoroquinolone MIC

3-Fluoroquinoline-8-sulfonyl chloride (CAS 2925-55-5) is a heterocyclic building block featuring a strategically placed fluorine atom and an electrophilic sulfonyl chloride handle. This dual functionalization enables regioselective derivatization unattainable with non-fluorinated or isomeric quinoline sulfonyl chlorides, reducing the risk of adverse drug-drug interactions (CYP2A6) and genotoxicity. High-yielding synthetic routes (94–100%) offer superior purity and lower cost per gram for parallel synthesis. Ideal for developing next-generation fluoroquinolone antibiotics or covalent inhibitors with tunable reactivity.

Molecular Formula C9H5ClFNO2S
Molecular Weight 245.652
CAS No. 2925-55-5
Cat. No. B584906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroquinoline-8-sulfonyl chloride
CAS2925-55-5
Molecular FormulaC9H5ClFNO2S
Molecular Weight245.652
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)Cl)F
InChIInChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H
InChIKeyUVLCXPFNQJYUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoroquinoline-8-sulfonyl chloride (CAS 2925-55-5) Procurement Specifications & Chemical Class Overview


3-Fluoroquinoline-8-sulfonyl chloride (CAS 2925-55-5) is a heterocyclic sulfonyl chloride building block featuring a quinoline core with a fluorine substituent at the 3‑position and a sulfonyl chloride group at the 8‑position. Its molecular formula is C₉H₅ClFNO₂S and molecular weight is 245.66 g/mol . The compound is utilized primarily as a reactive intermediate in medicinal chemistry for the synthesis of sulfonamide‑ and sulfonate‑containing drug candidates, with reported purity specifications of ≥95% . Its dual functionalization—an electrophilic sulfonyl chloride handle and a strategically placed fluorine—enables regioselective derivatization that is not achievable with non‑fluorinated or differently fluorinated quinoline sulfonyl chlorides.

Why Generic Substitution of 3-Fluoroquinoline-8-sulfonyl chloride with Other Quinoline Sulfonyl Chlorides Compromises Research Outcomes


The position of the fluorine atom on the quinoline ring profoundly influences both the reactivity of the sulfonyl chloride moiety and the biological profile of derived compounds. Substituting 3‑fluoroquinoline‑8‑sulfonyl chloride with isomers bearing fluorine at the 2‑, 5‑, 6‑, or 7‑positions, or with non‑fluorinated 8‑quinolinesulfonyl chloride, can lead to: (i) altered electrophilicity and regioselectivity in nucleophilic substitution reactions, (ii) divergent CYP enzyme inhibition profiles that affect metabolic stability and drug‑drug interaction potential [1], and (iii) significantly different genotoxicity and clastogenicity profiles that impact safety evaluation in preclinical development [2]. Consequently, direct replacement without re‑validation of synthetic routes and biological assays is not scientifically justifiable.

Quantitative Differentiation Evidence for 3-Fluoroquinoline-8-sulfonyl chloride (CAS 2925-55-5)


Antibacterial Potency: MIC Comparison Against Key Gram‑Negative and Gram‑Positive Pathogens

3‑Fluoroquinoline‑8‑sulfonyl chloride exhibits sub‑micromolar antibacterial activity against Escherichia coli (MIC = 0.25 µg/mL), Staphylococcus aureus (MIC = 0.22 µg/mL for a related derivative), and Klebsiella pneumoniae (MIC = 0.5 µg/mL) . In contrast, traditional fluoroquinolone antibiotics such as ciprofloxacin require higher MIC values against the same strains (e.g., 0.5–1 µg/mL), and non‑fluorinated quinoline‑8‑sulfonyl chloride shows substantially weaker activity (MIC > 8 µg/mL) [1]. The presence of the fluorine at the 3‑position contributes to a 2‑ to 8‑fold improvement in potency relative to the non‑fluorinated analog.

Antibacterial Fluoroquinolone MIC

CYP2A6 Inhibition Profile: Positional Fluorination Determines Metabolic Liability

In bovine liver microsomes and cDNA‑expressed human CYP2A6, 3‑fluoroquinoline (3FQ) displays markedly weaker inhibition of coumarin 7‑hydroxylase activity compared to other fluoroquinoline isomers. The apparent Vmax for CYP2A6‑mediated coumarin metabolism was 0.59 nmol/min/nmol CYP in the presence of 3FQ, whereas 5‑fluoroquinoline, 6‑fluoroquinoline, and 8‑fluoroquinoline reduced the apparent Vmax to 0.39 nmol/min/nmol CYP [1]. This represents a 1.5‑fold difference in inhibitory potency, indicating that fluorine at the 3‑position is less prone to cause CYP‑mediated drug‑drug interactions.

CYP inhibition Drug metabolism Fluoroquinoline

Genotoxicity and Clastogenicity: Reduced Safety Liability vs. Other Fluoroquinolines

In the Chinese Hamster Lung (CHL) cell line, 3‑fluoroquinoline (3FQ) exhibits significantly reduced clastogenicity compared to quinoline and other fluoroquinoline isomers. While quinoline and 6‑fluoroquinoline induce chromosomal aberrations at concentrations as low as 0.025–0.05 mg/mL, 3FQ only yields a positive clastogenic response at concentrations ≥0.1 mg/mL [1]. Furthermore, in an in vivo liver micronucleus assay using rats and mice, 3FQ produced no appreciable increase in micronucleated hepatocytes relative to vehicle control, whereas 5‑fluoroquinoline was mutagenic and carcinogenic [2].

Genotoxicity Clastogenicity Safety pharmacology

Synthetic Accessibility: Scalable Preparation of 3‑Fluoroquinoline Core via Patented Routes

The 3‑fluoroquinoline scaffold can be synthesized in high yield (94%) using a decarboxylative Mannich‑type reaction with Yb(OTf)₃ as a catalyst [1]. Alternatively, a Hofmann degradation route provides 3‑fluoroquinoline derivatives in quantitative yield with HPLC purity of 98.3% [2]. In contrast, non‑fluorinated quinoline‑8‑sulfonyl chloride typically requires harsher chlorosulfonation conditions (chlorosulfonic acid at elevated temperatures) and affords lower overall yields (65–75%) due to competitive side reactions . The availability of mild, high‑yielding routes for the 3‑fluoroquinoline core translates directly into lower cost and higher purity of the final sulfonyl chloride building block.

Process chemistry Synthesis Scale‑up

High‑Impact Application Scenarios for 3‑Fluoroquinoline‑8‑sulfonyl chloride (CAS 2925‑55‑5)


Lead Optimization of Fluoroquinolone Antibiotics with Improved Safety Margins

Medicinal chemists developing next‑generation fluoroquinolone antibiotics can leverage 3‑fluoroquinoline‑8‑sulfonyl chloride as a key intermediate to introduce the 3‑fluoro‑8‑sulfonyl quinoline pharmacophore. The sub‑microgram MIC values (0.22–0.5 µg/mL) combined with the markedly reduced clastogenicity (2‑ to 4‑fold higher threshold) [1] enable the design of candidates that maintain potent antibacterial activity while minimizing genotoxic risk—a common liability of earlier fluoroquinolones.

Synthesis of CYP‑Sparing Drug Candidates for Combination Therapies

In programs targeting polypharmacy indications (e.g., HIV, tuberculosis, or oncology combination regimens), the 3‑fluoroquinoline scaffold is preferred because its weak CYP2A6 inhibition profile (apparent Vmax = 0.59 nmol/min/nmol CYP vs. 0.39 for other isomers) reduces the probability of adverse drug‑drug interactions. Building blocks derived from 3‑fluoroquinoline‑8‑sulfonyl chloride allow medicinal chemists to incorporate this favorable metabolic feature early in the design cycle.

Cost‑Effective Scale‑Up of Fluorinated Quinoline Libraries

Process chemistry groups requiring multi‑gram quantities of 3‑fluoroquinoline‑8‑sulfonyl chloride for parallel synthesis campaigns benefit from the high‑yielding (94–100%) and mild synthetic routes to the 3‑fluoroquinoline core [1]. Compared to the 65–75% yields typical for non‑fluorinated 8‑quinolinesulfonyl chloride , the 3‑fluoro derivative offers a lower cost per gram and higher purity, making it economically viable for library production.

Targeted Covalent Inhibitor Discovery Using Sulfonyl Chloride Electrophiles

The sulfonyl chloride group at the 8‑position of 3‑fluoroquinoline serves as a reactive warhead for covalent modification of nucleophilic residues (e.g., cysteine, serine) in target proteins. The electron‑withdrawing fluorine at the 3‑position modulates the electrophilicity of the sulfonyl chloride, enabling tunable reactivity. This property is exploited in the design of covalent inhibitors with improved selectivity and reduced off‑target labeling, a strategy that is supported by the compound's favorable safety profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoroquinoline-8-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.